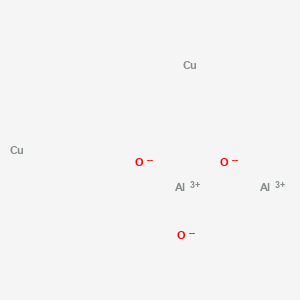
Copperaluminumoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copperaluminumoxide is a compound formed by the combination of copper and aluminum oxides. It is known for its unique properties, including high thermal stability, electrical conductivity, and resistance to corrosion. These characteristics make it valuable in various industrial applications, particularly in the fields of electronics, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copperaluminumoxide can be synthesized through various methods, including mechanochemical reduction, sol-gel processes, and thermal decomposition. One common method involves the mechanochemical reduction of copper oxide with aluminum at a stoichiometric ratio. This process is carried out in high-energy planetary activators or ball mills, leading to the formation of a composite structure of copper and aluminum oxide .
Industrial Production Methods: In industrial settings, this compound is often produced by calcination of copper and aluminum precursors at high temperatures. For instance, copper oxide nanoparticles can be prepared by calcining a mixture of copper acetate and salicylic acid at 500-600°C . This method ensures high purity and uniform particle size, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Copperaluminumoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reversible decomposition of copper oxide into copper(I) oxide and oxygen at high temperatures (850-1000°C) . This reaction is significant for oxygen storage and production.
Common Reagents and Conditions: The interaction between copper oxide and aluminum oxide typically occurs at temperatures ranging from 700 to 1000°C. The formation of this compound is influenced by the type of alumina used (e.g., amorphous aluminum hydroxide, γ-alumina, α-alumina) and the partial pressure of oxygen .
Major Products: The major products formed from these reactions include copper(I) oxide, aluminum oxide, and delafossite (CuAlO2). These products have distinct properties and applications, particularly in catalysis and materials science .
Scientific Research Applications
Copperaluminumoxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology and Medicine: this compound nanoparticles exhibit antimicrobial properties, making them useful in biomedical applications such as wound healing and infection control.
Industry: In the electronics industry, this compound is used in the production of semiconductors and conductive coatings.
Mechanism of Action
The mechanism of action of copperaluminumoxide involves the generation of reactive oxygen species (ROS), which can damage cellular membranes and proteins. This antimicrobial activity is primarily due to the oxidative stress induced by ROS, leading to the disruption of microbial cell walls and subsequent cell death . Additionally, this compound can interact with various molecular targets, including enzymes and DNA, further enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
- Copper oxide (CuO)
- Aluminum oxide (Al2O3)
- Copper(I) oxide (Cu2O)
- Delafossite (CuAlO2)
These compounds share some properties with copperaluminumoxide but differ in their specific applications and performance characteristics.
Properties
Molecular Formula |
Al2Cu2O3 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
dialuminum;copper;oxygen(2-) |
InChI |
InChI=1S/2Al.2Cu.3O/q2*+3;;;3*-2 |
InChI Key |
XMKACXIAOLRRFE-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Al+3].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















